![molecular formula C21H23N3O4S B2840845 N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide CAS No. 851408-52-1](/img/structure/B2840845.png)
N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide
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Overview
Description
This compound is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. One common method involves the condensation of an aromatic diamine with a dicarbonyl derivative . Other methods include oxidation of aromatic diamines with many organic materials, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused ring system containing a benzene ring and a pyridine ring. The presence of nitrogen in the pyridine ring makes quinoline a heterocyclic compound .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including diazotization, nitration, oxidation, and substitution reactions. They can also undergo reduction, condensation, and cyclization reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Conclusion
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .
Mode of Action
It’s worth noting that similar compounds, such as 4-hydroxy-2-quinolones, have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Biochemical Pathways
It’s known that compounds with similar structures, such as 4-hydroxy-2-quinolones, have a wide range of biological activities .
Result of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown unique biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-13-10-17-12-16(21(26)24-20(17)11-14(13)2)8-9-22-29(27,28)19-6-4-18(5-7-19)23-15(3)25/h4-7,10-12,22H,8-9H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHSERHDHQKCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide |
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